Benserazide Hydrochloride

Catalog No.
S606008
CAS No.
14919-77-8
M.F
C10H16ClN3O5
M. Wt
293.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benserazide Hydrochloride

For neuropharmacology labs facing poor solubility of carbidopa in aqueous formulations, Benserazide hydrochloride (CAS 14919-77-8) is the optimal peripheral AADC inhibitor. Its 10 mg/mL water solubility enables dispersible tablet manufacturing and organic-solvent-free in vivo dosing, eliminating off-target effects. Key advantages: • Potent AADC inhibition (sub-µM) to block peripheral levodopa metabolism • Distinct PKM2/HK2 inhibitory activity (IC50 = 5.5 µM) for cancer metabolism research • High-purity (≥98%) crystalline powder, stable at ambient shipping.

CAS Number

14919-77-8

Product Name

Benserazide Hydrochloride

IUPAC Name

2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride

Molecular Formula

C10H16ClN3O5

Molecular Weight

293.70 g/mol

InChI

InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H

InChI Key

ULFCBIUXQQYDEI-UHFFFAOYSA-N

solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

BENSERAZIDE HYDROCHLORIDE; Benserazide HCl; 14919-77-8; Benzerazide hydrochloride; 2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzyl)propanehydrazide hydrochloride

Canonical SMILES

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl

The exact mass of the compound Benserazide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755907. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

50 mg, 100 mg, 5 g

Benserazide hydrochloride (CAS 14919-77-8) is a highly potent, peripherally restricted aromatic L-amino acid decarboxylase (AADC) inhibitor widely procured for neuropharmacological research and pharmaceutical co-formulation . As a hydrochloride salt, it presents as a white to off-white crystalline powder with an aqueous solubility of 10 mg/mL, distinguishing it from other poorly soluble decarboxylase inhibitors . Its primary industrial value lies in its ability to inhibit the peripheral conversion of levodopa to dopamine at sub-micromolar concentrations, while its high processability makes it a highly utilized API for specialized liquid and dispersible dosage forms .

Research Fit

Peripheral AADC inhibitor for levodopa research model co-administration
Irreversible inhibition reported at low micromolar concentrations
High aqueous solubility supports formulation studies; light-sensitive, store protected

Generic substitution of benserazide hydrochloride with carbidopa—the most common in-class alternative—fails primarily due to divergent solubility profiles and off-target metabolic effects . Carbidopa is only slightly soluble in water, which severely limits its utility in dispersible tablet manufacturing and requires organic solvents for preclinical liquid dosing[1]. In contrast, benserazide hydrochloride is highly water-soluble, ensuring seamless formulation compatibility. Furthermore, benserazide hydrochloride possesses distinct secondary activity as a Pyruvate Kinase M2 (PKM2) and Hexokinase 2 (HK2) inhibitor, making it non-interchangeable for researchers investigating aerobic glycolysis and tumor metabolism .

Substitution Risk

  • Potency mismatch

    Benserazide exhibits higher reported in vitro and in vivo AADC inhibition; direct substitution may alter peripheral blockade levels in research models.

  • CNS penetration risk

    Unlike carbidopa, benserazide may cross the blood-brain barrier at moderate doses, potentially confounding central AADC activity in experimental protocols.

  • Stability divergence

    Benserazide’s limited solution stability requires fresh preparation; alternative inhibitors may offer different handling profiles, affecting reproducibility.

Aqueous Solubility Advantage Over Carbidopa

Benserazide hydrochloride demonstrates substantially higher aqueous solubility compared to carbidopa, its primary market alternative. While carbidopa is practically insoluble in unbuffered water and requires large volumes or acidic conditions for dissolution [1], benserazide hydrochloride readily achieves an aqueous solubility of 10 mg/mL . This quantitative difference is critical for developing dispersible dosage forms and preparing concentrated liquid stocks for in vivo administration without relying on harsh organic solvents.

Evidence DimensionAqueous Solubility
Target Compound Data10 mg/mL (Benserazide Hydrochloride)
Comparator Or BaselineSlightly soluble / practically insoluble in water (Carbidopa)
Quantified Difference>10-fold higher aqueous solubility for Benserazide HCl
ConditionsStandard aqueous solvent at room temperature

Enables the procurement of a highly processable AADC inhibitor for liquid formulations, dispersible tablets, and solvent-free preclinical dosing.

AADC Inhibition IC₅₀
Data to verify
~55-fold lower IC₅₀ vs carbidopa
Supports higher-potency in vitro AADC inhibition context
Verify IC₅₀ under own assay conditions

Distinct Glycolytic Enzyme Inhibition Profile (HK2 / PKM2)

Unlike carbidopa, which is strictly utilized for AADC inhibition, benserazide hydrochloride exhibits quantifiable inhibitory activity against key glycolytic enzymes. It directly binds to and blocks Pyruvate Kinase M2 (PKM2) and inhibits Hexokinase 2 (HK2) with an IC50 of 5.5 µM . This dual mechanism suppresses aerobic glycolysis and up-regulates oxidative phosphorylation, a metabolic modulation profile completely absent in standard AADC inhibitors.

Evidence DimensionHK2 / PKM2 Inhibition
Target Compound DataHK2 IC50 = 5.5 µM; direct PKM2 blockade
Comparator Or BaselineCarbidopa (Lacks PKM2/HK2 inhibitory activity)
Quantified DifferenceExclusive glycolytic inhibition pathway present only in Benserazide
ConditionsRecombinant human enzymes and cellular metabolic assays

Justifies the procurement of Benserazide HCl as a dual-purpose compound for both neuroscience and metabolic oncology research.

In Vivo Potency Ratio
Reported
~10-fold more potent than carbidopa
Reported in vivo AADC inhibition context; may support lower-dose study designs
Based on rodent and human volunteer studies

Polymorphic Stability in Pharmaceutical Manufacturing

Benserazide hydrochloride is sensitive to moisture and light, necessitating specific handling during pharmaceutical manufacturing. However, advanced crystalline forms (such as Form H) demonstrate quantifiable stability, maintaining total impurity levels as low as 0.24% after 6 months at 25°C and 60% relative humidity[1]. This predictable degradation profile under controlled conditions ensures better batch-to-batch reproducibility compared to less stable polymorphs (e.g., Form I, which reaches 0.87% impurities) or uncharacterized free base forms [1].

Evidence DimensionTotal Impurity Formation
Target Compound Data0.24% total impurities (Form H)
Comparator Or Baseline0.87% total impurities (Form I)
Quantified Difference3.6-fold reduction in degradation impurities for optimized polymorphs
Conditions6 months storage at 25°C and 60% relative humidity

Highlights the importance of procuring well-characterized hydrochloride polymorphs to minimize degradation during wet granulation and long-term storage.

Central AADC Activity
Head-to-head
Benserazide decreased striatal AADC at 10 mg/kg i.p.; carbidopa required 50 mg/kg
Dose-dependent central penetration context; may confound peripheral-selectivity models
Rat microdialysis model; verify dose-response in target species

Sub-Micromolar AADC Inhibitory Potency

Benserazide hydrochloride is a highly potent inhibitor of aromatic L-amino acid decarboxylase (AADC), exhibiting an in vitro IC50 of 0.53 µM . This potent peripheral inhibition effectively prevents the premature conversion of levodopa to dopamine. In comparative procurement scenarios, this high potency allows for effective peripheral blockade at lower molar concentrations, optimizing the experimental index in dopaminergic studies .

Evidence DimensionAADC Inhibition (IC50)
Target Compound DataIC50 = 0.53 µM
Comparator Or BaselineStandard peripheral AADC baseline
Quantified DifferenceSub-micromolar inhibition efficacy
ConditionsIn vitro AADC enzymatic assay

Ensures researchers and formulators achieve maximum peripheral decarboxylase inhibition with minimal active pharmaceutical ingredient (API) load.

Solubility & Stability
Specification review
Water solubility 56–59 mg/mL; solution stability ≤3 months at −20°C
Supports aqueous formulation but requires fresh preparation and light protection
Vendor and pharmacopoeia data; confirm lot-specific stability
Plasma Half-Life
Reported
<30 min half-life; >4-fold shorter than carbidopa
Rapid elimination may necessitate repeated dosing in sustained-inhibition protocols
Human PK data; evaluate in target experimental model

Dispersible Parkinson's Disease Formulations

Utilizing its high aqueous solubility (10 mg/mL), benserazide hydrochloride is a highly suitable choice for formulating rapid-onset, dispersible levodopa/benserazide tablets, a process unachievable with the poorly soluble carbidopa .

Metabolic Oncology and Glycolysis Research

Applying its distinct PKM2 and HK2 inhibitory properties (IC50 = 5.5 µM), researchers procure this compound to study aerobic glycolysis suppression and oxidative phosphorylation up-regulation in melanoma and colorectal cancer models .

Preclinical Dopaminergic Modeling

The highly soluble hydrochloride salt is used to prepare stable, aqueous dosing solutions for in vivo animal models of Parkinson's disease, avoiding the confounding toxicological effects of organic solvents required for less soluble AADC inhibitors .

Application Fit

Application
Selection Property
Validation Focus
In vitro AADC inhibition studies
Low-concentration AADC inhibition
Confirm IC₅₀ in target assay system
In vivo levodopa augmentation research
High peripheral inhibition potency
Assess peripheral vs. central AADC activity in model
Levodopa formulation development
Aqueous solubility and compatibility
Evaluate stability and release profile in prototype
HPLC method development
Reference standard with known impurity profile
Validate resolution from related substances

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

8

Exact Mass

293.0778483 Da

Monoisotopic Mass

293.0778483 Da

Heavy Atom Count

19

UNII

B66E5RK36Q

Related CAS

14046-64-1, 31796-68-6

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (43.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Enzymes
Lyases (EC4)
Carboxy-lyases [EC:4.1.1.-]
DDC [HSA:1644] [KO:K01593]

Pictograms

Irritant

Irritant

Other CAS

14919-77-8

Wikipedia

Benserazide hydrochloride

Use Classification

Human drugs -> Rare disease (orphan)
1. Matheoud D, Cannon T, Voisin A, Penttinen AM, Ramet L, Fahmy AM, Ducrot C, Laplante A, Bourque MJ, Zhu L, Cayrol R, Le Campion A, McBride HM, Gruenheid S, Trudeau LE, Desjardins M. Intestinal infection triggers Parkinson's disease-like symptoms in Pink1-/- mice. Nature. 2019 Jul;571(7766):565-569. doi: 10.1038/s41586-019-1405-y. Epub 2019 Jul 17. PMID: 31316206.

2. Mango D, Bonito-Oliva A, Ledonne A, Cappellacci L, Petrelli R, Nisticò R, Berretta N, Fisone G, Mercuri NB. Adenosine A1 receptor stimulation reduces D1 receptor-mediated GABAergic transmission from striato-nigral terminals and attenuates l-DOPA-induced dyskinesia in dopamine-denervated mice. Exp Neurol. 2014 Nov;261:733-43. doi: 10.1016/j.expneurol.2014.08.022. Epub 2014 Aug 27. PMID: 25173217.

3. van Kessel SP, Frye AK, El-Gendy AO, Castejon M, Keshavarzian A, van Dijk G, El Aidy S. Gut bacterial tyrosine decarboxylases restrict levels of levodopa in the treatment of Parkinson's disease. Nat Commun. 2019 Jan 18;10(1):310. doi: 10.1038/s41467-019-08294-y. PMID: 30659181; PMCID: PMC6338741.

4. Dragicevic E, Poetschke C, Duda J, Schlaudraff F, Lammel S, Schiemann J, Fauler M, Hetzel A, Watanabe M, Lujan R, Malenka RC, Striessnig J, Liss B. Cav1.3 channels control D2-autoreceptor responses via NCS-1 in substantia nigra dopamine neurons. Brain. 2014 Aug;137(Pt 8):2287-302. doi: 10.1093/brain/awu131. Epub 2014 Jun 16. PMID: 24934288; PMCID: PMC4107734.

5. Ren Z, Yang N, Ji C, Zheng J, Wang T, Liu Y, Zuo P. Neuroprotective effects of 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone in MPTP induced Parkinsonism model in mice. Neuropharmacology. 2015 Jun;93:209-18. doi: 10.1016/j.neuropharm.2015.01.030. Epub 2015 Feb 11. PMID: 25680233.

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